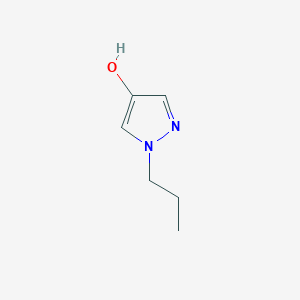

1-Propyl-1H-pyrazol-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

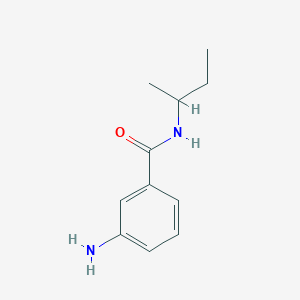

1-Propyl-1H-pyrazol-4-ol (PPO) is a heterocyclic organic compound that is widely used in scientific research. It has a wide range of applications in organic synthesis, biochemistry, and pharmacology. PPO is a synthetic derivative of pyrazole, a five-membered ring compound with two nitrogen atoms and three carbon atoms. PPO is a colorless, water-soluble solid with a boiling point of 163 °C. It has a characteristic odor, and is soluble in most organic solvents.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The synthesis of pyrazoles, including derivatives like 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, is significant due to their applications in the pharmaceutical and agrochemical industries. These compounds are synthesized and characterized through techniques such as slow solvent evaporation, XRD, FT–IR, and TG–DTA–DSC, providing insights into their stability and decomposition properties (Vyas, Akbari, Tala, Joshi, & Joshi, 2012).

Catalytic Applications

- Pyrazol derivatives are involved in efficient and green synthesis protocols, like the one-pot three-component synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. These syntheses are noted for high yields, short reaction times, and environmental friendliness (Zhou & Zhang, 2014).

Reactivity and Derivatives

- 1-Phenyl-1H-pyrazol-3-ol, a related compound, demonstrates versatility as a synthon for preparing various pyrazole derivatives. Its reactivity in Pd-catalyzed cross-coupling reactions yields diverse functionalized pyrazoles (Arbačiauskienė, Vilkauskaitė, Eller, Holzer, & Šačkus, 2009).

Chemical Synthesis

- Pyrazole derivatives are utilized in the synthesis of potential COX-2 inhibitors and other biologically active compounds. This demonstrates their role in the design of novel drugs and therapeutic agents (Patel, Bell, Majest, Henry, & Kolasa, 2004).

Corrosion Inhibition

- Pyrazol derivatives, such as 4,4’-((4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), are investigated for their role in corrosion inhibition in the petroleum industry. Their effectiveness in preventing steel corrosion in acidic environments highlights their industrial applications (Singh, Ansari, Quraishi, & Kaya, 2020).

Antibacterial Activity

- Some pyrazol derivatives have been synthesized and evaluated for antibacterial activity against various bacterial strains. Their efficacy, especially with certain functional groups, indicates potential uses in combating bacterial infections (Bhavanarushi, Kanakaiah, Bharath, Gangagnirao, & Vatsala Rani, 2013).

Eco-Friendly Synthesis

- Eco-friendly synthesis methods for pyrazol derivatives, using biodegradable and recyclable catalysts, reflect the push towards greener chemistry and sustainability in pharmaceutical and chemical industries (Mosaddegh, Hassankhani, & Baghizadeh, 2010).

Mecanismo De Acción

Target of Action

1-Propyl-1H-pyrazol-4-ol, also known as 1-Propylpyrazol-4-ol, is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects Pyrazole derivatives have been found to interact with various targets such asEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C .

Mode of Action

Pyrazole derivatives are known to exhibit a broad range of pharmacological properties . They have been reported to show anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral activities, and more .

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of pharmacological properties .

Pharmacokinetics

It is known that the presence of a pyridine core in the molecule can increase bioavailability .

Result of Action

Pyrazole derivatives have been reported to exhibit a broad range of pharmacological properties .

Propiedades

IUPAC Name |

1-propylpyrazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-3-8-5-6(9)4-7-8/h4-5,9H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMLEDRXPQCANG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515313 |

Source

|

| Record name | 1-Propyl-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78242-21-4 |

Source

|

| Record name | 1-Propyl-1H-pyrazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78242-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyl-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1282044.png)